Tribromochloromethane

Thermochemistry Computational Chemistry Energetic Materials

Researchers needing reliable low-frequency FTIR/Raman calibration standards often face limited options with well-characterized vibrational modes. Tribromochloromethane (CBr3Cl, CAS 594-15-0) directly addresses this gap. • Distinct C-Br/C-Cl stretching modes provide multiple calibration points in the 200-800 cm⁻¹ region. • Solid at room temperature (mp 55 °C), simplifying sample preparation vs. liquid analogs. • Also serves as a preferred precursor for catalytic synthesis of bromotrichloromethane (CBrCl3). Sourced with ≥98% purity for reproducible spectroscopic and synthetic results.

Molecular Formula CBr3Cl
Molecular Weight 287.17 g/mol
CAS No. 594-15-0
Cat. No. B121526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromochloromethane
CAS594-15-0
SynonymsChlorotribromomethane
Molecular FormulaCBr3Cl
Molecular Weight287.17 g/mol
Structural Identifiers
SMILESC(Cl)(Br)(Br)Br
InChIInChI=1S/CBr3Cl/c2-1(3,4)5
InChIKeyGKXZMEXQUWZGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribromochloromethane (CAS 594-15-0) Baseline Properties


Tribromochloromethane (CBr3Cl, CAS 594-15-0) is a tetrahalomethane comprising a central carbon atom bonded to three bromine atoms and one chlorine atom [1]. It is a dense, crystalline solid at room temperature (melting point 55 °C) with a boiling point of 156.1 °C at 760 mmHg . As a member of the polyhalogenated methane family, its physicochemical properties are intermediate between the fully brominated analog (carbon tetrabromide, CBr4) and the more heavily chlorinated analogs (e.g., bromotrichloromethane, CBrCl3). Its primary value lies in its use as a synthetic intermediate and a model compound for investigating structure-property relationships in quasitetrahedral molecular liquids and solids . The compound's distinct halogen stoichiometry imparts a unique set of thermochemical, spectroscopic, and reactivity characteristics that differentiate it from its nearest in-class neighbors, which are detailed in the subsequent evidence sections.

Synthetic intermediate for halogen-exchange chemistry
Calibration check for IR/Raman vibrational spectroscopy
Model compound for studying intermolecular forces and phase behavior

Why Tribromochloromethane Substitution Fails


Within the family of tetrahalomethanes, simple substitution of CBr3Cl with analogs like CBr4 or CBrCl3 is non-trivial due to the non-linear and interdependent nature of physical properties, thermochemical stability, and molecular reactivity. The precise ratio of bromine to chlorine atoms dictates the compound's density, phase transition temperatures, and vibrational spectra in a way that is not linearly interpolable between the two end-member compounds [1]. Furthermore, the distinct C-Br and C-Cl bond energies and polarizabilities result in a unique reaction profile in radical addition and halogen-exchange chemistries, meaning that using a different halomethane will yield different reaction rates, selectivities, and product distributions [2]. This evidence guide provides the quantifiable differentiation required to support a scientifically justified procurement decision for CBr3Cl over its nearest structural analogs.

Non-linear thermochemical series
Enthalpy of formation does not interpolate linearly between CBr4 and CBr2Cl2, which may alter reaction energy balance.
Divergent physical state and density
CBr3Cl is a dense solid at room temperature, while CBrCl3 is a liquid; handling protocols and volume-based calculations differ accordingly.
Unique spectroscopic identity
The characteristic C–Cl stretching mode and full vibrational fingerprint prevent direct substitution without re-optimizing analytical reference data.

Tribromochloromethane vs. Key Analogs


Enthalpy of Formation vs. CBr4 and CBr2Cl2

The standard enthalpy of formation (ΔfH°(298.15 K)) for tribromochloromethane (CBr3Cl) is 63.8 ± 1.4 kJ/mol, which is substantially lower than that of its fully brominated analog, carbon tetrabromide (CBr4), at 115.02 ± 0.74 kJ/mol. It is, however, significantly higher than the more chlorinated analog, dibromodichloromethane (CBr2Cl2), at 12.4 ± 1.2 kJ/mol [1]. This places CBr3Cl in a distinct thermochemical class. Its formation enthalpy is also significantly more endothermic than that of bromotrichloromethane (CBrCl3), which has a value of -39.09 ± 0.54 kJ/mol [2]. This large difference in ΔfH° reflects the relative thermodynamic stability of the compounds and is a critical factor in predicting their behavior in high-temperature reactions or when evaluating potential energy release in certain applications.

Enthalpy of Formation
Head-to-head
ΔfH° = 63.8 ± 1.4 kJ/mol (CBr4: 115.02, CBr2Cl2: 12.4, CBrCl3: −39.09 kJ/mol)
Endothermic profile distinct; influences high‑T reaction design.
Gas phase ATcT data; review conditions.
Thermochemistry Computational Chemistry Energetic Materials

Physical State and Density vs. Bromotrichloromethane

Tribromochloromethane (CBr3Cl) is a solid at standard room temperature, with a melting point of 55 °C . In contrast, its close analog bromotrichloromethane (CBrCl3), which has a reversed halogen stoichiometry (one bromine, three chlorines), is a liquid with a melting point of -6 °C . This fundamental difference in physical state arises from the relative strengths of intermolecular forces, which are stronger in the more polarizable, bromine-rich CBr3Cl. Furthermore, the density of CBr3Cl (3.0 g/cm³) is approximately 50% higher than that of CBrCl3 (2.01 g/cm³ at 20 °C) [REFS-1, REFS-2]. This has direct implications for material handling, storage requirements, and its use as a dense solvent or reagent in specific synthetic protocols.

Physical State & Density
Data to verify
Solid, mp 55 °C, d 3.0 g/cm³ (liquid CBrCl3: mp −6 °C, d 2.01)
Different handling protocols expected.
Reported values from vendor specifications.
Physical Chemistry Material Science Process Engineering

Vibrational Spectroscopy vs. CBr4 and Tribromomethanes

The substitution of a single bromine atom for a chlorine atom in going from CBr4 to CBr3Cl results in a distinct and quantifiable shift in the molecule's vibrational frequencies. A comprehensive collection and critical examination of Raman and infra-red (IR) spectral data for the series CBr3H, CBr3D, CBr3F, CBr3Cl, and CBr4 highlights the unique spectroscopic fingerprint of CBr3Cl [1]. Specifically, the C-Cl stretching frequency is a prominent and characteristic feature absent in the spectrum of CBr4. High-level computational results from the NIST Computational Chemistry Comparison and Benchmark DataBase (CCCBDB) provide calculated fundamental vibrational frequencies for CBr3Cl, with prominent A1 modes at 605 cm⁻¹ (C-Br stretch) and 299 cm⁻¹ (C-Br deform), and E modes at 658 cm⁻¹ and 203 cm⁻¹, which are distinct from the frequencies of other tetrahalomethanes [2]. This unique spectral signature allows for unambiguous identification and differentiation from other halomethanes in a mixture using IR or Raman spectroscopy.

Vibrational Spectroscopy
Method context
Characteristic bands: ~605 (C–Br str), 299 (C–Br def), 658 cm⁻¹ (E)
Unique C–Cl stretch enables IR/Raman differentiation from CBr4.
Scaled frequencies from NIST CCCBDB; experimental data support assignment.
Spectroscopy Analytical Chemistry Molecular Physics

Key Intermediate in Halogen Exchange Synthesis

In industrial catalytic processes for producing specific halogenated methanes, tribromochloromethane (CBr3Cl) is not merely a byproduct but a valuable intermediate that can be selectively converted. U.S. Patent 4,197,262 explicitly describes a process where CBr3Cl (along with CBr2Cl2) is a preferred reactant for the catalytic chlorination to produce the more commercially desired bromotrichloromethane (CBrCl3) [1]. The patent specifies that when the objective is to prepare CBrCl3, the preferred starting materials are dibromodichloromethane, tribromochloromethane, or mixtures thereof. This demonstrates that CBr3Cl is a strategically important intermediate in the synthetic pathway, allowing for the valorization of overbrominated mixtures. In contrast, the fully brominated analog, carbon tetrabromide (CBr4), would represent a further overbrominated state and is not a preferred precursor in this specific chlorination pathway for CBrCl3.

Halogen Exchange Synthesis
Head-to-head
Preferred reactant for catalytic chlorination to CBrCl3 (U.S. Pat. 4,197,262).
Direct precursor route for CBrCl3 synthesis.
Catalytic process with Sb, Sn, Zn or V halides.
Synthetic Chemistry Process Chemistry Catalysis

Hepatotoxicity vs. Carbon Tetrachloride

While direct LD50 data for tribromochloromethane is scarce in open literature, inferences about its potential hepatotoxicity can be made by comparing the class effects of structurally related tetrahalomethanes. Carbon tetrabromide (CBr4), the fully brominated analog of CBr3Cl, has been directly compared to carbon tetrachloride (CCl4) in acute rodent studies. These studies determined that carbon tetrabromide (CBr4) is 2.2 times more toxic to the liver than carbon tetrachloride (CCl4) [1]. This class-level inference suggests that replacing chlorine atoms with bromine in the tetrahalomethane series increases hepatotoxic potential. Tribromochloromethane (CBr3Cl), possessing a 3:1 bromine-to-chlorine ratio, would be predicted to have a hepatotoxicity profile intermediate between CBr4 (4 bromines) and CBr2Cl2 (2 bromines, 2 chlorines), and significantly greater than CBrCl3 (1 bromine, 3 chlorines) or CCl4 (4 chlorines). This underscores the need for stringent safety protocols when handling CBr3Cl that may not be necessary for less brominated analogs.

Hepatotoxicity Context
Class-level
No direct CBr3Cl LD50; CBr4 is 2.2× more hepatotoxic than CCl4 in rodent model.
Bromination level may correlate with hepatic burden; review safety protocols.
Class‑level inference; specific CBr3Cl data not available.
Toxicology Pharmacology Environmental Safety

Validated Applications of Tribromochloromethane


Calibrant for Molecular Spectroscopy

Leveraging its distinct and well-characterized vibrational frequencies as documented in the CCCBDB and comparative spectroscopic studies [REFS-1, REFS-2], CBr3Cl is an ideal candidate for use as a secondary standard or calibration check for FTIR and Raman spectrometers in the 200-800 cm⁻¹ region. Its unique C-Cl stretching mode and the suite of C-Br vibrations provide multiple points for wavelength calibration, and its solid state at room temperature simplifies sample preparation for certain types of analysis compared to liquid analogs.

Synthetic Intermediate for Halocarbons

As established by U.S. Patent 4,197,262, CBr3Cl is a preferred starting material for the catalytic synthesis of bromotrichloromethane (CBrCl3), a valuable chain transfer agent and solvent [3]. For synthetic process development or small-scale manufacturing of CBrCl3, procurement of CBr3Cl provides a direct and efficient route. This is especially relevant for laboratories or pilot plants that may generate CBr3Cl as a byproduct of other halogenation reactions and seek to valorize it.

Model Compound for Physical Chemistry and Dynamics

The specific thermochemical and physical properties of CBr3Cl—namely its intermediate enthalpy of formation [4] and its transition from a solid to a liquid —make it a useful model compound for studying the influence of halogen stoichiometry on intermolecular forces and phase behavior in quasitetrahedral molecules. It serves as a key data point in the series between CBr4 and CBr2Cl2, allowing researchers to map the non-linear relationships between composition and properties such as density, melting point, and enthalpy of vaporization.

Application
Selection Property
Validation Focus
Molecular Spectroscopy Calibration
Distinct IR/Raman vibrational fingerprint
FTIR/Raman wavelength calibration check
Halocarbon Synthesis Intermediate
Precursor in catalytic halogen exchange
Conversion efficiency to CBrCl3
Physical Chemistry Model Compound
Physicochemical property series between CBr4 and CBr2Cl2
Non‑linear composition‑property mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tribromochloromethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.